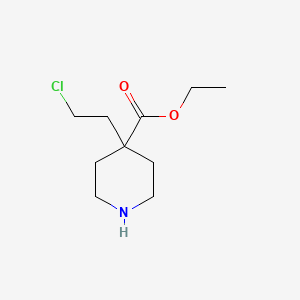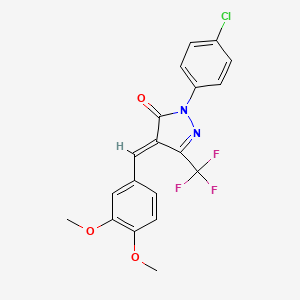
Sodium (S)-2,2'-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate is a complex organic compound with a wide range of applications in various scientific fields. This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and exhibit specific biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for continuous production, reducing the risk of contamination and improving overall process control.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate include other complex organic molecules with similar functional groups and structural motifs.
Uniqueness
What sets Sodium (S)-2,2’-((2-((2-(bis(carboxylatomethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxylatomethyl)amino)ethyl)azanediyl)diacetate apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C23H28N3Na5O11 |
|---|---|
Peso molecular |
637.4 g/mol |
Nombre IUPAC |
pentasodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C23H33N3O11.5Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;;;/q;5*+1/p-5/t17-;;;;;/m0...../s1 |
Clave InChI |
AXCMERLTCHVHSO-VCPBINOTSA-I |
SMILES isomérico |
CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate](/img/structure/B12975985.png)


![2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12976004.png)
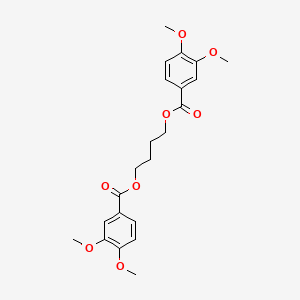

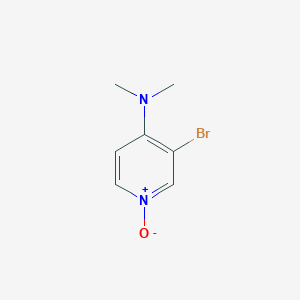
![2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine](/img/structure/B12976015.png)
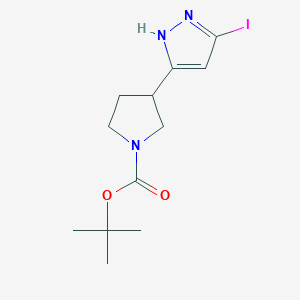
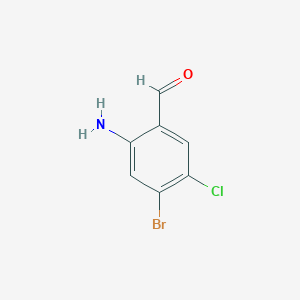
![6-Methyl-4,6-dihydrothieno[2,3-c]furan](/img/structure/B12976042.png)
